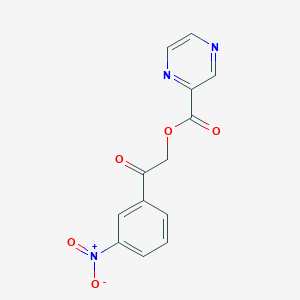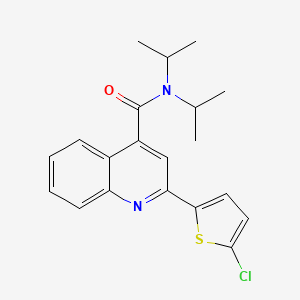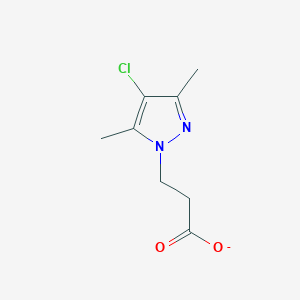![molecular formula C19H31N3O2 B10891491 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10891491.png)
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmacology due to their unique structural features and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperidine to form an intermediate, which is then reacted with 4-methylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine
- N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide
Comparison: Compared to similar compounds, 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,5-dimethoxybenzyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C19H31N3O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H31N3O2/c1-20-10-12-22(13-11-20)17-6-8-21(9-7-17)15-16-14-18(23-2)4-5-19(16)24-3/h4-5,14,17H,6-13,15H2,1-3H3 |
Clé InChI |
JMZRCEPYMSSQFP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
![2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10891418.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10891419.png)

![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891434.png)

![(2,3-Dimethoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10891453.png)
![1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10891470.png)

![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891475.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10891480.png)
![ethyl 4-({[(2E)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B10891487.png)

![{4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetonitrile](/img/structure/B10891504.png)
